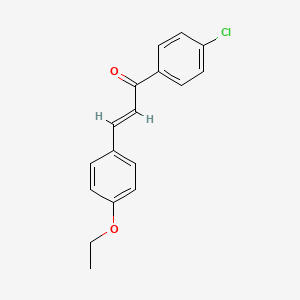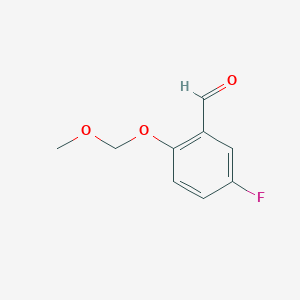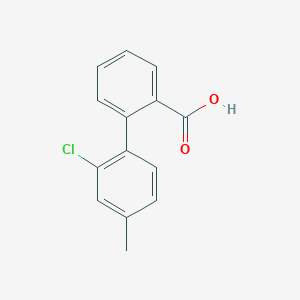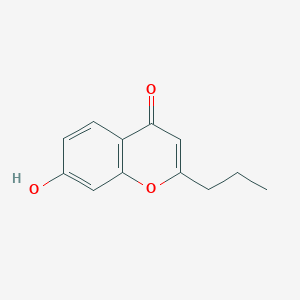
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one (DCMMP) is an organochlorine compound that has been studied for its potential applications in scientific research, as well as for its biochemical and physiological effects. DCMMP has been found to have a wide range of effects, from inhibiting the growth of cancer cells to being used as an insecticide.
科学的研究の応用
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to have a wide range of effects, including inhibition of the growth of cancer cells, inhibition of the growth of gram-positive and gram-negative bacteria, and acting as an insecticide. This compound has also been studied for its potential use as a fungicide, herbicide, and nematicide.
作用機序
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound acts on a variety of biochemical and physiological pathways. It is thought to act on the nervous system, by inhibiting the release of neurotransmitters, and on the immune system, by inhibiting the production of inflammatory mediators. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of lipids.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the growth of gram-positive and gram-negative bacteria, and act as an insecticide. This compound has also been found to have an effect on the nervous system, by inhibiting the release of neurotransmitters, and on the immune system, by inhibiting the production of inflammatory mediators. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of lipids.
実験室実験の利点と制限
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, this compound does have some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable in organic solvents, making it difficult to use in organic synthesis.
将来の方向性
There are a number of potential future directions for research on 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. Further research could be done to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Research could also be done to identify new applications for this compound, such as its potential use as an insecticide, fungicide, herbicide, or nematicide. Additionally, research could be done to identify methods for improving the solubility and stability of this compound in various solvents, as well as methods for synthesizing this compound more efficiently. Finally, research could be done to identify potential toxicity issues associated with this compound.
合成法
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized from 2,4-dichlorophenol and 3-methylphenylpropene. In the first step, the 2,4-dichlorophenol is reacted with sodium hydroxide, which produces sodium salt of 2,4-dichlorophenol. In the second step, the sodium salt of 2,4-dichlorophenol is reacted with 3-methylphenylpropene, which produces this compound.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-13(9-11)16(19)8-6-12-5-7-14(17)10-15(12)18/h2-10H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQRERAKPYKCFN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)


![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)


![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)

![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)
